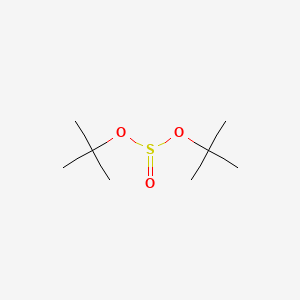

Sulfurous acid, bis(1,1-dimethylethyl) ester

Description

These esters are characterized by their sulfur-oxygen backbone and variable alkyl/aryl substituents, which influence their physicochemical and biological properties .

Properties

CAS No. |

166093-55-6 |

|---|---|

Molecular Formula |

C8H18O3S |

Molecular Weight |

194.29 g/mol |

IUPAC Name |

ditert-butyl sulfite |

InChI |

InChI=1S/C8H18O3S/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3 |

InChI Key |

TZNDSEBGPVHBCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OS(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfurous acid, bis(1,1-dimethylethyl) ester typically involves the reaction of sulfurous acid with tert-butyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to ensure the efficient conversion of reactants to the desired product while minimizing by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: Sulfurous acid, bis(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester into alcohol and sulfur dioxide.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and strong acids are employed for substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol and sulfur dioxide.

Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Chemistry: Sulfurous acid, bis(1,1-dimethylethyl) ester is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of other sulfur-containing compounds.

Biology: In biological research, this compound is used to study the effects of sulfur-containing esters on cellular processes. It is also used in the development of new biochemical assays.

Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sulfurous acid, bis(1,1-dimethylethyl) ester involves its interaction with molecular targets in various pathways. The ester can undergo hydrolysis to release sulfurous acid, which can then participate in redox reactions and other biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The tert-butyl groups in sulfurous acid, bis(1,1-dimethylethyl) ester confer steric hindrance, distinguishing it from esters with linear or branched alkyl chains. Key analogs include:

- Sulfurous acid, decyl 2-propyl ester : Found in biomineralization studies, with decyl and 2-propyl substituents .

- Sulfurous acid, 2-ethylhexyl tridecyl ester : A major component in Streptomyces spectabilis extracts, featuring long-chain alkyl groups .

- Sulfurous acid, hexyl nonyl ester: Identified in Breynia cernua stem extracts as an organosulfur compound .

Table 1: Structural Comparison of Sulfurous Acid Esters

| Compound | Substituents | Molecular Weight (Inferred) | Key Features |

|---|---|---|---|

| This compound | Two tert-butyl groups | ~210 g/mol (estimated) | High steric hindrance |

| Sulfurous acid, decyl 2-propyl ester | Decyl + 2-propyl | ~278 g/mol | Found in biomineralization |

| Sulfurous acid, 2-ethylhexyl tridecyl ester | Ethylhexyl + tridecyl | ~400 g/mol | Major microbial metabolite |

| Sulfurous acid, hexyl nonyl ester | Hexyl + nonyl | ~300 g/mol | Organosulfur in plant extract |

Physicochemical Properties

- Stability : Tert-butyl esters are resistant to hydrolysis due to steric protection of the ester bond, unlike linear alkyl esters (e.g., decyl 2-propyl ester), which may degrade faster in aqueous environments .

- Solubility : Bulky tert-butyl groups reduce polarity, likely making the compound less soluble in polar solvents compared to esters with shorter chains (e.g., methyl or ethyl esters) .

- Volatility : Linear/branched esters (e.g., 2-ethylhexyl tridecyl ester) are more volatile, facilitating detection via GC-MS, whereas tert-butyl esters may require higher temperatures for volatilization .

Research Findings and Comparative Analysis

Detection and Identification

- GC-MS Analysis : Sulfurous acid esters with linear chains (e.g., decyl 2-propyl ester) are detectable in EPS and mineral matrices , while tert-butyl esters would exhibit distinct fragmentation patterns due to their branched structure.

- Synthetic Pathways : Analogous tert-butyl esters (e.g., phosphonic acid tert-butyl esters in ) are synthesized via nucleophilic substitution or esterification, suggesting feasible routes for the target compound .

Functional Differences

- Antioxidant Potential: Phenolic tert-butyl esters (e.g., 3,5-bis(tert-butyl)-4-hydroxybenzenepropanoic acid methyl ester in ) exhibit antioxidant and antifungal properties, implying that sulfurous acid tert-butyl esters might share similar roles .

- Toxicity Profile : Long-chain esters (e.g., ethylhexyl tridecyl ester) may bioaccumulate, while tert-butyl esters could undergo alternative metabolic pathways, reducing persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.